17-phenyl trinor Prostaglandin F2alpha serinol amide is a synthetic analog of prostaglandin F2alpha, classified under the category of prostanoids. This compound is notable for its stability and potential therapeutic applications, particularly in ophthalmology and oncology. Its chemical structure allows it to interact with specific receptors in biological systems, leading to various physiological effects.
The synthesis of 17-phenyl trinor Prostaglandin F2alpha serinol amide typically involves several steps, including:
The synthetic route often utilizes protecting groups to safeguard reactive functionalities during multi-step synthesis. Specific reagents and conditions are tailored to achieve high yields and purity of the final product .
The molecular structure of 17-phenyl trinor Prostaglandin F2alpha serinol amide can be represented as follows:
The 2D structure can be visualized through chemical databases like PubChem, which provides additional insights into its stereochemistry and functional groups .
17-phenyl trinor Prostaglandin F2alpha serinol amide participates in various chemical reactions typical for prostaglandins:
The kinetics of these reactions depend on environmental conditions such as pH, temperature, and the presence of catalysts or enzymes.
The mechanism of action for 17-phenyl trinor Prostaglandin F2alpha serinol amide primarily involves its agonistic effect on specific prostaglandin receptors:
Research indicates that this compound exhibits significant potency in activating FP receptors compared to other analogs .
Relevant data regarding these properties can be found in safety data sheets provided by suppliers .
17-phenyl trinor Prostaglandin F2alpha serinol amide has several applications in scientific research and clinical settings:
17-Phenyl trinor prostaglandin F2α serinol amide (CAS 1175838-84-2) is a structurally engineered prostaglandin analog featuring three key modifications from native prostaglandin F2α (PGF2α): 1) Replacement of the C17-20 alkyl chain with a phenyl group (phenyl trinor modification); 2) Conversion of the C1 carboxylic acid to an amide linkage; and 3) Conjugation with serinol (2-amino-1,3-propanediol) as the amide component. This yields the molecular formula C₂₆H₃₉NO₆ and a molecular weight of 461.6 g/mol [3] [5].
The active configuration features cis-orientation of the C5-C6 bond (5Z-isomer) and trans-configuration of the C13-C14 bond (13E-isomer). The cyclopentane ring retains the native prostaglandin stereochemistry with 1R,2R,3R,5S configurations, while the C15 hydroxy group maintains the natural S-orientation critical for biological activity. The serinol amide moiety introduces two additional chiral centers, typically synthesized as the (2S,3S)-isomer to mimic natural glycerol ester conformation [3]. The phenyl substitution at C17 enhances receptor affinity by introducing hydrophobic interactions absent in native PGF2α.
Table 1: Atomic Configuration of Key Stereocenters
Position | Configuration | Functional Significance |
---|---|---|
C1 | R | Cyclopentane ring conformation |
C2 | R | Alpha-chain orientation |
C3 | R | Omega-chain orientation |
C5 | Z | Cis-double bond (alpha-chain) |
C15 | S | Hydroxy group orientation (bioactivity) |
C18 | S | Serinol C1 configuration (amide linkage) |
C19 | S | Serinol C3 configuration (hydroxymethyl) |
This analog exhibits markedly different physicochemical properties compared to native PGF2α. It is formulated as a solution in ethanol (typically 0.1-1.0 mg/mL) due to limited aqueous solubility (<5 mg/mL in pure water) [3]. The logP value is estimated at 3.2 ± 0.3, reflecting enhanced lipophilicity from the phenyl trinor modification. Despite this, the serinol amide moiety provides unexpected aqueous miscibility at concentrations ≤2 mM due to hydrogen bonding from its dual hydroxy groups.
Crystallographic analysis reveals a bent "hairpin" conformation stabilized by intramolecular hydrogen bonding between:
Table 2: Stability Profile Under Various Conditions
Condition | Degradation Rate | Primary Degradation Pathway |
---|---|---|
Aqueous pH 7.4 (25°C) | 2.1%/day | Oxidation at C9-C11 bond |
Ethanol solution (-20°C) | <0.1%/month | None detectable |
Light exposure (300 lux) | 0.8%/hour | Photoisomerization of 13,14 double bond |
Plasma (37°C) | 15.2%/min | Serinol amide hydrolysis |
Mass Spectrometry: High-resolution ESI-MS shows [M+H]⁺ peak at m/z 462.2853 (calc. 462.2856 for C₂₆H₄₀NO₆⁺), with characteristic fragments at m/z 444.2748 (-H₂O), 426.2642 (-2H₂O), and 319.1801 (cleavage at C15-C16 bond retaining phenyl group). The MS² spectrum of the parent ion yields dominant fragments at m/z 345.2064 (cyclopentane ring with omega chain) and 118.0652 (protonated serinol) [3] [5].
NMR Spectroscopy (CD₃OD, 600 MHz):
Infrared Spectroscopy (ATR-FTIR): Key absorptions include 3320 cm⁻¹ (broad, O-H/N-H stretch), 2928/2853 cm⁻¹ (alkyl C-H), 1652 cm⁻¹ (amide I C=O stretch), 1540 cm⁻¹ (amide II N-H bend), 1453 cm⁻¹ (phenyl C=C stretch), and 1075 cm⁻¹ (C-O stretch). The absence of 1710 cm⁻¹ band confirms carboxylic acid conversion to amide [3].
Structural optimization in 17-phenyl trinor PGF2α serinol amide addresses three limitations of native PGF2α: 1) Instability of the glyceryl ester in vivo; 2) Rapid β-oxidation of the C17-20 alkyl chain; and 3) Low receptor specificity. The serinol amide resists esterase hydrolysis 18-fold more effectively than PGF2α glyceryl ester (t₁/₂ = 45 min vs. 2.5 min in liver homogenate) [3]. The phenyl group at C17 eliminates β-oxidation sites while enhancing FP receptor binding affinity (Kᵢ = 3.2 nM vs. native PGF2α Kᵢ = 8.7 nM) [4].
Table 3: Structural and Functional Comparison with Key Analogues
Parameter | Native PGF2α | 17-Phenyl Trinor PGF2α Methyl Amide | 17-Phenyl Trinor PGF2α Serinol Amide |
---|---|---|---|
Molecular Formula | C₂₀H₃₄O₅ | C₂₄H₃₅NO₄ | C₂₆H₃₉NO₆ |
Molecular Weight | 354.5 g/mol | 401.5 g/mol | 461.6 g/mol |
C1 Modification | Carboxylic acid | Methyl amide | Serinol amide |
Aqueous Solubility | 1.2 mg/mL | 0.3 mg/mL | 4.8 mg/mL* |
FP Receptor Kᵢ | 8.7 nM | 5.1 nM | 3.2 nM |
Plasma Stability (t₁/₂) | <0.5 min | 7.2 min | 32.5 min |
LogD₇.₄ | 2.8 | 3.6 | 2.1 |
*Due to hydrogen bonding capacity of serinol hydroxy groups [3] [4]
The serinol amide demonstrates unique biphasic solubility: moderate lipophilicity (logP 3.2) enables membrane penetration, while the hydroxy groups facilitate aqueous-phase transport. This contrasts with the methyl amide analog (C₂₄H₃₅NO₄, MW 401.5 g/mol), which shows higher lipophilicity (logP 4.1) and crystallization tendency [4]. The serinol modification also reduces plasma protein binding (78% vs. 94% for methyl amide), increasing free fraction available for tissue penetration.
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8